molecular formula C12H11N7OS B5695525 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

カタログ番号 B5695525
分子量: 301.33 g/mol
InChIキー: IMHYCQPEJAFRHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide, also known as TAK-915, is a small molecule drug that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. TAK-915 is a selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, which plays a role in the regulation of intracellular signaling pathways. The inhibition of PDE2A by TAK-915 leads to an increase in cyclic nucleotide levels, which can have beneficial effects on cognitive function.

作用機序

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide involves the inhibition of PDE2A, which is a key enzyme in the regulation of intracellular signaling pathways. PDE2A hydrolyzes cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in many cellular processes. By inhibiting PDE2A, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide increases the levels of cyclic nucleotides, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide have been studied extensively in preclinical models. In animal studies, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has been shown to improve cognitive function, including memory and learning, in a dose-dependent manner. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has also been shown to increase the levels of cAMP and cGMP in the brain, which are important signaling molecules in neuronal function. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

実験室実験の利点と制限

The advantages of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments include its specificity for PDE2A, which allows for the selective modulation of intracellular signaling pathways. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, there are also limitations to using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments, including the need for careful dosing and monitoring due to its potential effects on cyclic nucleotide levels.

将来の方向性

There are several potential future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide. One area of focus could be the development of more selective PDE2A inhibitors that have even greater efficacy and fewer off-target effects. Additionally, further studies could investigate the potential therapeutic applications of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide in other cognitive disorders beyond Alzheimer's disease and schizophrenia. Finally, research could focus on the development of biomarkers to predict patient response to treatment with N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide.

合成法

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide involves several steps, starting with the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 4-bromo-3-nitrobenzoic acid. The resulting product is then reduced and coupled with 1H-tetrazol-1-yl-amine to form the final compound. The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has been described in detail in a number of scientific publications.

科学的研究の応用

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has been the subject of extensive scientific research, with a focus on its potential therapeutic applications in cognitive disorders. In preclinical studies, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. These studies have also demonstrated that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide is well-tolerated and has a favorable pharmacokinetic profile.

特性

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7OS/c1-2-10-15-16-12(21-10)14-11(20)8-4-3-5-9(6-8)19-7-13-17-18-19/h3-7H,2H2,1H3,(H,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHYCQPEJAFRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。